

Application Notes & Protocols: High-Purity Recrystallization of 4-Methyl-2-nitropyridin-3-ol

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Compound of Interest

Compound Name: 4-Methyl-2-nitropyridin-3-ol

Cat. No.: B1367648

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Abstract

This document provides a comprehensive guide for the purification of **4-Methyl-2-nitropyridin-3-ol** via recrystallization. As a key intermediate in pharmaceutical synthesis and materials science, achieving high purity of this compound is critical for downstream applications. This guide moves beyond a simple set of instructions, delving into the underlying principles of crystallization, offering a systematic protocol for solvent selection, and providing detailed methodologies for execution and purity verification. It is intended for researchers, chemists, and process development professionals who require a robust, reproducible method for obtaining analytically pure **4-Methyl-2-nitropyridin-3-ol**.

Introduction: The Imperative of Purity

In the landscape of drug development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. Impurities can introduce undesirable toxicological profiles, reduce therapeutic efficacy, and compromise the stability of the final product. **4-Methyl-2-nitropyridin-3-ol** is a substituted pyridinol derivative whose structural motifs are of significant interest in medicinal chemistry. The successful synthesis of this compound is merely the first step; obtaining it in a highly pure, crystalline form is paramount for reliable and reproducible downstream use.

Recrystallization remains one of the most powerful and widely used techniques for purifying solid organic compounds.^{[1][2]} The method is predicated on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.^[2] A properly

executed recrystallization can effectively remove contaminants, enhance crystal morphology, and improve the handling characteristics of the material. This protocol is designed to provide a self-validating system, where the principles behind each step are explained to empower the scientist to adapt and troubleshoot the process effectively.

Compound Profile & Safety Considerations

A thorough understanding of the physicochemical properties and hazards of **4-Methyl-2-nitropyridin-3-ol** is essential before commencing any laboratory work.

Physicochemical Data

The key properties of the target compound are summarized below. Note that experimental values such as melting point and specific solubility are critical for process control and purity assessment.

Property	Value	Source
IUPAC Name	4-methyl-2-nitropyridin-3-ol	PubChem[3]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	PubChem[3]
Molecular Weight	154.12 g/mol	PubChem[3]
CAS Number	15128-89-9	PubChem[3]
Appearance	To be determined experimentally	-
Melting Point (m.p.)	To be determined experimentally (critical for purity)	-

Safety & Handling

While a specific Safety Data Sheet (SDS) for **4-Methyl-2-nitropyridin-3-ol** was not found, data from structurally related nitro-aromatic and pyridinol compounds suggest that appropriate precautions are necessary.[4][5][6]

- General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[5][6]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4]
- Engineering Controls: All operations, especially those involving heating solvents, should be performed inside a certified chemical fume hood to prevent inhalation of vapors.
- Waste Disposal: Dispose of all chemical waste, including filtrate and used solvents, in accordance with institutional and local regulations.

CRITICAL: Always consult the specific Safety Data Sheet (SDS) for any chemical before use. The information above is a guideline based on analogous structures.

The Science of Recrystallization

A successful recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for **4-Methyl-2-nitropyridin-3-ol** at elevated temperatures and very low solubility at cooler temperatures.[7] This temperature-dependent solubility differential is the driving force of the purification process.

As a hot, saturated solution cools, the solubility of the target compound decreases, leading to a state of supersaturation.[2] In this state, it is thermodynamically favorable for the compound to transition from the solution phase to the solid phase. Crystal nucleation (the formation of initial, small crystal aggregates) begins, followed by crystal growth. Slow, undisturbed cooling is crucial as it allows molecules of **4-Methyl-2-nitropyridin-3-ol** to selectively incorporate into the growing crystal lattice, excluding impurity molecules, which remain dissolved in the solvent (mother liquor).[2][8]

Experimental Protocol

This protocol is divided into two main stages: the rational selection of a solvent system and the full-scale recrystallization procedure.

Part A: Systematic Solvent System Screening

The molecular structure of **4-Methyl-2-nitropyridin-3-ol** (containing hydroxyl, nitro, and pyridine ring functionalities) suggests moderate to high polarity. Therefore, polar protic and aprotic solvents are excellent starting points.

Materials:

- Crude **4-Methyl-2-nitropyridin-3-ol**
- Small test tubes (13x100 mm)
- Hot plate with a sand or water bath
- Candidate solvents: Deionized Water, Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc).

Screening Procedure:

- Place approximately 20-30 mg of the crude solid into a series of labeled test tubes.
- To each tube, add a candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL is added. Note the solubility at ambient temperature. An ideal solvent will show poor solubility.
- If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.
- Continue adding the hot solvent dropwise until the solid completely dissolves. Record the approximate volume needed. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.
- Allow the clear, hot solution to cool slowly to room temperature.
- Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
- Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
- Record all observations in a table, as shown below.

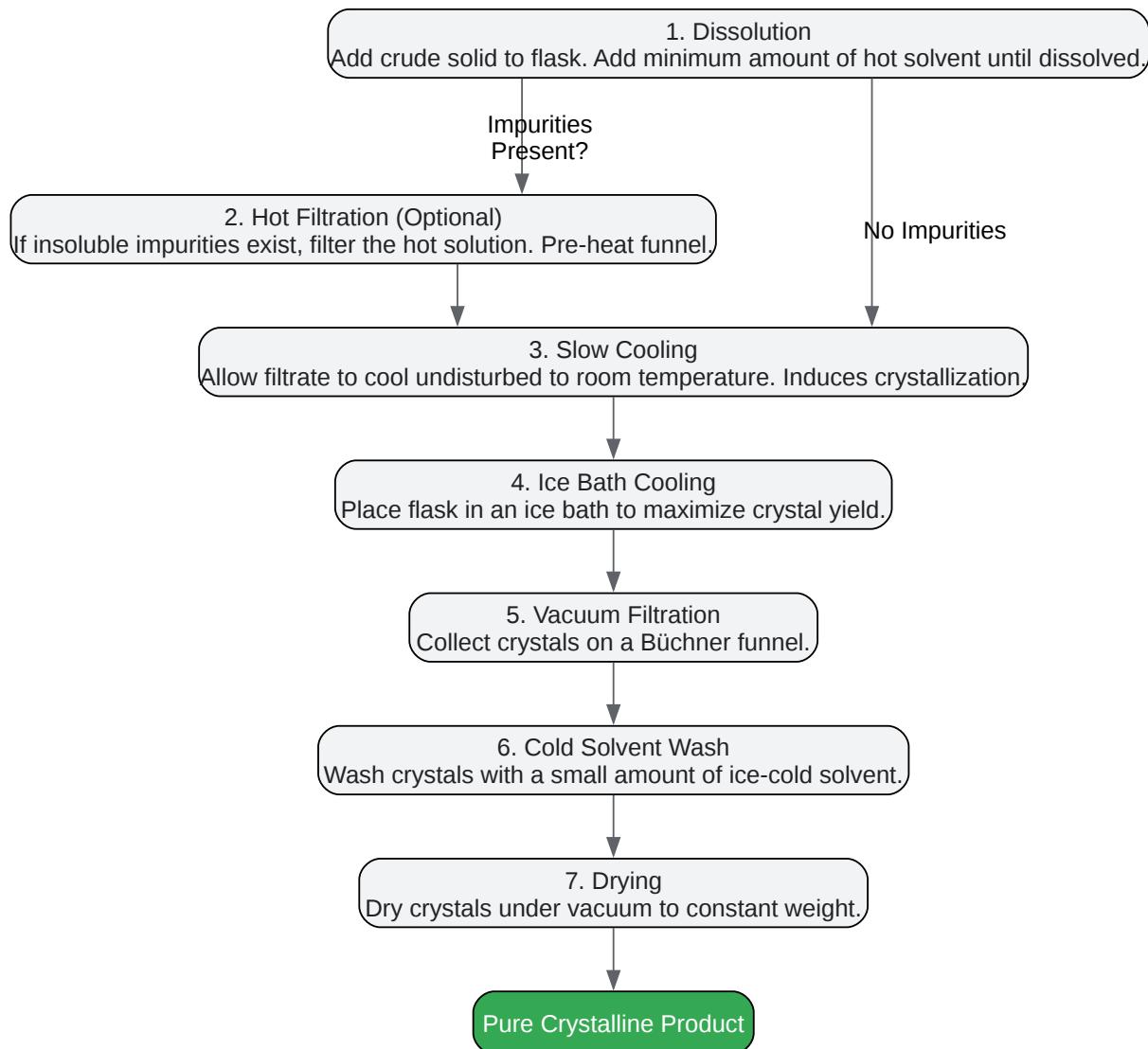
Table 2: Solvent Screening Observation Log (Template)

Solvent	Solubility at 25°C (in 1 mL)	Solubility at Boiling (in ~1 mL)	Crystal Formation on Cooling	Notes / Observations
Water				
Ethanol				
Methanol				
Isopropanol				
Acetone				
Ethyl Acetate				

| EtOH/Water (9:1) | | | Consider mixed solvent systems if single solvents fail.[9] |

Part B: Recrystallization Workflow

The following diagram outlines the complete workflow for the purification process.

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Caption: Workflow for the recrystallization of **4-Methyl-2-nitropyridin-3-ol**.

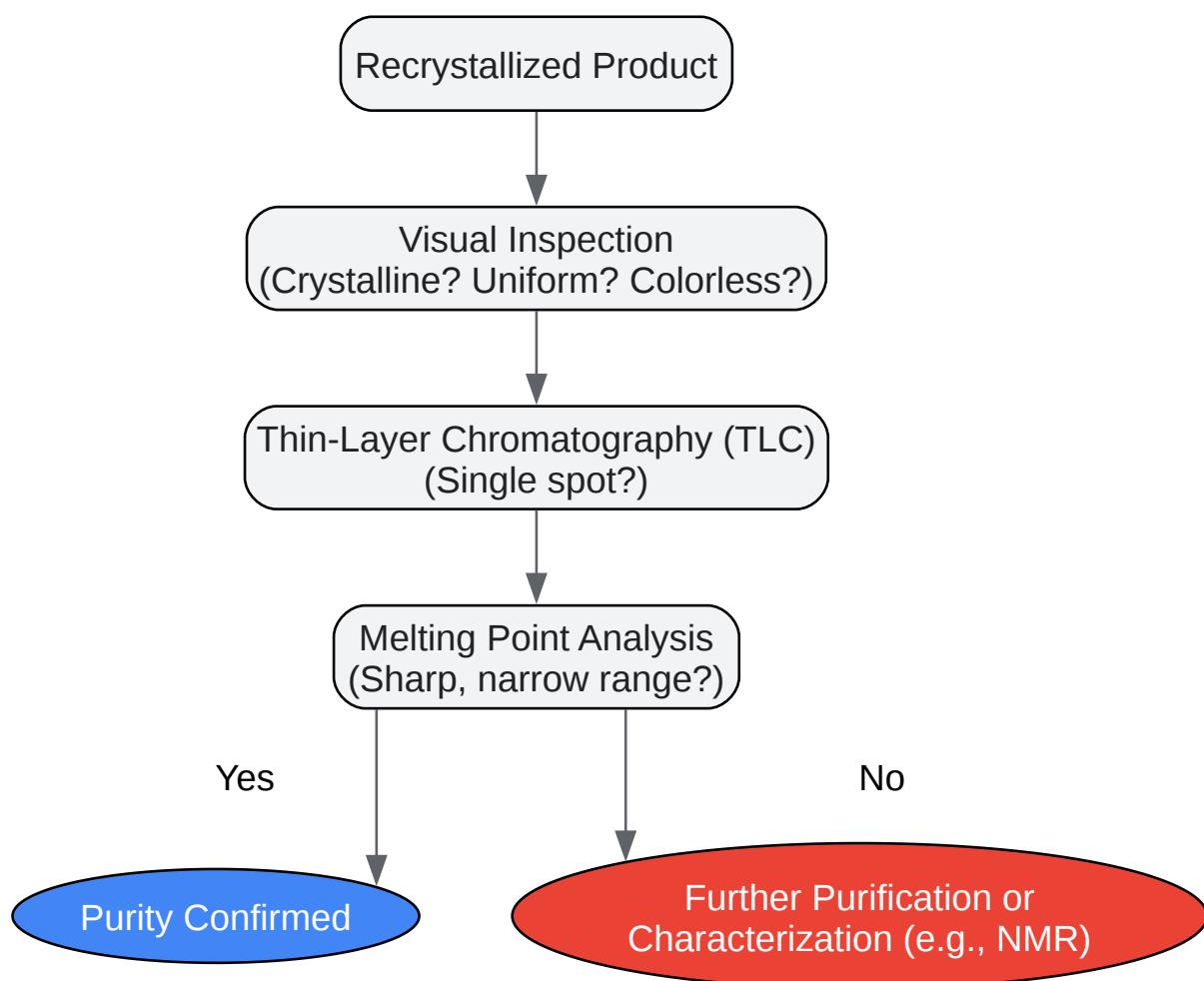
Detailed Step-by-Step Methodology:

- Dissolution:
 - Place the crude **4-Methyl-2-nitropyridin-3-ol** into an Erlenmeyer flask (its narrow neck minimizes solvent evaporation).[9]
 - Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate.
 - Continue adding small portions of the hot solvent until the solid is just completely dissolved. Causality: Using the absolute minimum amount of solvent is critical for achieving a saturated solution, which ensures maximum recovery upon cooling.[10]
- Hot Filtration (Perform only if insoluble impurities are observed):
 - If solid impurities remain in the boiling solution, perform a hot gravity filtration.
 - Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask.
 - Causality: Pre-heating the apparatus by allowing hot solvent vapors to warm it prevents premature crystallization of the product in the funnel (a common source of yield loss).[8] [10]
 - Pour the hot solution through the filter paper quickly and safely.
- Crystallization:
 - Cover the flask containing the clear, hot solution with a watch glass and set it aside on a heat-resistant surface to cool slowly and without disturbance.
 - Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling ("shock cooling") can trap impurities and lead to the formation of small, impure crystals or a precipitate.[2]
 - If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a tiny "seed" crystal of the crude product.[7][11]

- Maximizing Yield:
 - Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the product and maximize the yield.
- Collection and Washing:
 - Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
 - Turn on the vacuum source and pour the cold crystal slurry into the funnel.
 - Break the vacuum and add a small volume of ice-cold solvent to wash the crystals.^[9]
 - Causality: Washing with cold solvent removes the residual mother liquor containing dissolved impurities without re-dissolving a significant amount of the product.
 - Re-apply the vacuum to pull the wash solvent through.
- Drying:
 - Leave the crystals on the funnel with the vacuum on for several minutes to air-dry.
 - Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Purity Assessment & Quality Control

The success of the recrystallization must be validated through analytical characterization. The following workflow ensures the final product meets the required purity standards.



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Caption: Logical workflow for verifying the purity of the final product.

- Melting Point Determination: This is the most straightforward method to assess purity. A pure crystalline solid will have a sharp melting point range (typically $< 2^{\circ}\text{C}$). Impurities tend to depress and broaden the melting point range. Compare the experimental value to the literature value once established.[7]
- Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A successful purification will show a single, distinct spot for the final product, while the lane for the crude material may show multiple spots.
- Spectroscopic Analysis: For definitive structural confirmation and to check for the absence of solvent or starting material impurities, techniques such as ^1H NMR, ^{13}C NMR, and FT-IR

spectroscopy should be employed.

Troubleshooting Guide

Problem	Probable Cause(s)	Recommended Solution(s)
No Crystals Form	- Too much solvent was used.- Solution cooled too quickly.- Compound is very soluble even at low temp.	- Boil off some solvent to re-concentrate the solution and cool again.- Try scratching the inside of the flask or adding a seed crystal. [7] - Re-evaluate the solvent system; a two-solvent system may be needed. [9]
"Oiling Out"	- The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.	- Re-heat the solution to dissolve the oil, add a small amount of a better solvent, and allow it to cool much more slowly.- Choose a solvent with a lower boiling point.
Low Recovery	- Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with warm solvent.	- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is adequately pre-heated.- Always wash crystals with ice-cold solvent.
Colored Product	- Colored impurities are present.	- Add a small amount of activated charcoal to the hot solution before the hot filtration step. Note: Use charcoal sparingly as it can adsorb the desired product. [10]

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